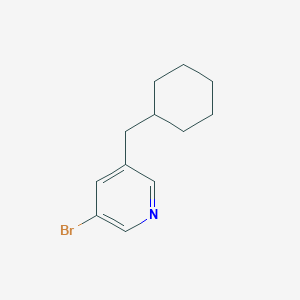

3-Bromo-5-(cyclohexylmethyl)pyridine

Description

3-Bromo-5-(cyclohexylmethyl)pyridine is a brominated pyridine derivative featuring a cyclohexylmethyl substituent at the 5-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. The bromine atom at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky cyclohexylmethyl group enhances lipophilicity and steric effects, influencing biological activity and pharmacokinetic properties .

Properties

IUPAC Name |

3-bromo-5-(cyclohexylmethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYGJAWIDXPPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclohexylmethyl)pyridine typically involves the following steps:

-

Bromination of Pyridine: : The initial step involves the bromination of pyridine to introduce a bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

-

Alkylation: : The next step is the alkylation of the brominated pyridine with cyclohexylmethyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : 3-Bromo-5-(cyclohexylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

-

Oxidation Reactions: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the pyridine ring.

-

Reduction Reactions: : Reduction of the bromine atom can lead to the formation of 3-Hydroxy-5-(cyclohexylmethyl)pyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution: Formation of 3-Amino-5-(cyclohexylmethyl)pyridine, 3-Thio-5-(cyclohexylmethyl)pyridine, etc.

Oxidation: Formation of 3-Hydroxy-5-(cyclohexylmethyl)pyridine, 3-Formyl-5-(cyclohexylmethyl)pyridine, etc.

Reduction: Formation of 3-Hydroxy-5-(cyclohexylmethyl)pyridine.

Scientific Research Applications

3-Bromo-5-(cyclohexylmethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclohexylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the cyclohexylmethyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexylmethyl vs. Hydroxyl/Alkyl Groups

- Compound 1 (3-Bromo-5-(cyclohexylmethyl)pyridine analog) : Exhibits potent inhibitory activity against bacterial neurite outgrowth (IC50 = 0.05 µM), outperforming luteolin (IC50 = 4.4 µM) by ~88-fold. The cyclohexylmethyl group enhances binding affinity through hydrophobic interactions and steric stabilization .

- 3-Bromo-5-hydroxypyridine : The hydroxyl group introduces hydrogen-bonding capability but reduces lipophilicity, leading to weaker bioactivity. For example, 5-bromo-3-hydroxypyridine derivatives are intermediates but lack direct inhibitory potency .

Electron-Donating vs. Electron-Withdrawing Groups

- 3-Bromo-5-methoxypyridine (C6H6BrNO): The methoxy group (electron-donating) increases electron density on the pyridine ring, favoring nucleophilic substitutions. This compound is widely used in pharmaceuticals but shows reduced steric bulk compared to cyclohexylmethyl analogs .

- 3-Bromo-5-(4-fluorophenoxy)pyridine (C11H7BrFNO): The fluorophenoxy group (electron-withdrawing) enhances dipole interactions and metabolic stability. Applications include kinase inhibitors, though its potency is context-dependent .

Boronate Esters

- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : This boronate ester is a key intermediate in Suzuki couplings for synthesizing cholinergic drugs and mGluR5 modulators. The boronate group enables regioselective cross-coupling but lacks the steric advantages of cyclohexylmethyl .

Heterocyclic and Alkynyl Substituents

- 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (C10H12BrNSi) : The ethynyl group allows click chemistry modifications. However, the trimethylsilyl group may hinder solubility, limiting in vivo applications compared to cyclohexylmethyl derivatives .

- 3-Bromo-5-(dimethoxymethyl)pyridine : The dimethoxymethyl group improves solubility (density = 1.442 g/mL) but reduces thermal stability (boiling point = 249.6°C), making it less suitable for high-temperature reactions .

Key Research Findings

Steric and Lipophilic Advantages : The cyclohexylmethyl group in this compound enhances membrane permeability and target binding, as evidenced by 250-fold greater inhibitory activity compared to eriodyctiol derivatives .

Synthetic Versatility : Boronate ester analogs enable efficient cross-coupling but require additional purification steps, unlike cyclohexylmethyl derivatives, which are more stable under standard conditions .

Electronic Effects : Electron-withdrawing groups (e.g., fluorine) improve metabolic stability but may reduce solubility, necessitating formulation adjustments .

Biological Activity

3-Bromo-5-(cyclohexylmethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula CHBrN, characterized by a bromine atom at the 3-position and a cyclohexylmethyl group at the 5-position of the pyridine ring. These structural features contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

- Bromination of Pyridine : Using bromine (Br) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr).

- Alkylation : Alkylating the brominated pyridine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate (KCO) or sodium hydride (NaH) to facilitate nucleophilic substitution.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. The presence of both the bromine atom and cyclohexylmethyl group can enhance its binding affinity and selectivity toward these targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, demonstrating effectiveness particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Preliminary results indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC values ranging from 10 to 20 μM, indicating promising anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications to the pyridine ring significantly affect biological activity. For instance:

- Substituent Variations : Compounds with different substituents at the 5-position were synthesized and tested for their biological activities.

Table 2: SAR Findings

| Compound | Biological Activity | IC μM |

|---|---|---|

| This compound | Antimicrobial/Anticancer | 10 - 20 |

| 3-Bromo-5-methylpyridine | Moderate | >50 |

| 3-Chloro-5-(cyclohexylmethyl)pyridine | Low | >100 |

These comparisons illustrate how slight modifications can lead to significant changes in efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.